[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
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Description
1-(3-Fluorobenzyl)piperidin-4-yl]methylamine, also known as 3-FBPMA, is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 222.28 g/mol. 3-FBPMA is a fluorinated piperidine derivative, which is a type of heterocyclic compound containing a five-membered ring with one nitrogen atom. It is primarily used as a ligand for G-protein coupled receptors (GPCRs) and as a radioligand for positron emission tomography (PET).
Scientific Research Applications
- The compound demonstrated significant inhibition of parasite growth, with eight specific analogues showing high activity (IC50 values between 1 and 5 μg/mL). Notably, three alcohol analogues—such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol—were particularly effective and selective for the parasite .
- Another application involves designing derivatives of this compound as dual inhibitors for clinically relevant kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was developed as a dual inhibitor for Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
- The hydroxyl group at C-7’ in alcohol analogues appears crucial for their antiplasmodial activity. Understanding this influence can guide further optimization .
Antimalarial Activity
Dual Inhibitor for ALK and ROS1 Kinases
Hydroxyl Group Influence
properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYEROXGGYCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.